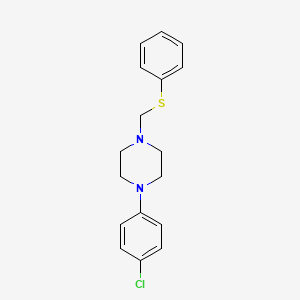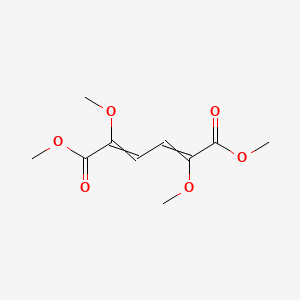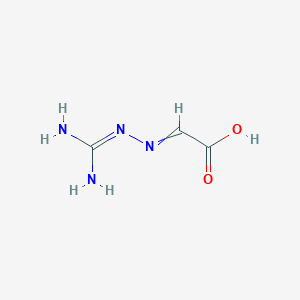
2-(Diaminomethylidenehydrazinylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diaminomethylidenehydrazinylidene)acetic acid is a chemical compound with the molecular formula C₃H₆N₄O₂ It is known for its unique structure, which includes both hydrazine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylidenehydrazinylidene)acetic acid typically involves the condensation of glyoxylic acid or its ethyl ester with carboxamides of different basicity. Elemental iodine is often used as an acid catalyst for this condensation reaction, which has been shown to yield higher amounts of the desired product compared to other catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diaminomethylidenehydrazinylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazine and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-(Diaminomethylidenehydrazinylidene)acetic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of high-energy materials for defense and aerospace applications.
Mechanism of Action
The mechanism of action of 2-(Diaminomethylidenehydrazinylidene)acetic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Diaminoacetic acid: Similar in structure but lacks the hydrazine group.
Hydrazinylideneacetic acid: Contains the hydrazine group but differs in the arrangement of functional groups.
Uniqueness
2-(Diaminomethylidenehydrazinylidene)acetic acid is unique due to the presence of both hydrazine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6237-77-0 |
|---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
2-(diaminomethylidenehydrazinylidene)acetic acid |
InChI |
InChI=1S/C3H6N4O2/c4-3(5)7-6-1-2(8)9/h1H,(H,8,9)(H4,4,5,7) |
InChI Key |
KYJNVSMTPGUARM-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

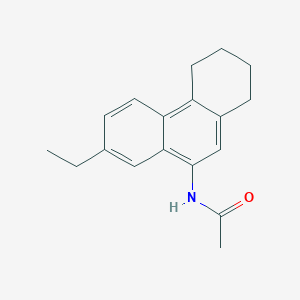
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
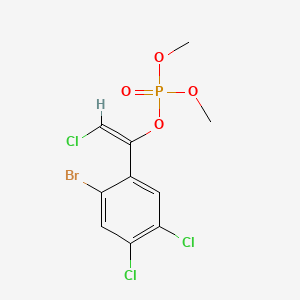
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
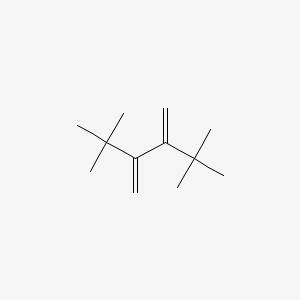
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
